molecular formula C20H22N4O3S B2863209 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034613-49-3

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2863209
CAS RN: 2034613-49-3
M. Wt: 398.48
InChI Key: CQVWQJWLCXMPLV-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oncology Research

This compound has shown promise in cancer research , particularly in the development of novel anticancer agents. It’s been identified as part of a class of compounds that can act as potent NAMPT activators . NAMPT, or nicotinamide phosphoribosyltransferase, is an enzyme that plays a crucial role in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production. By activating NAMPT, this compound could potentially be used to treat a range of diseases, including cancer, by affecting the metabolism of cancer cells.

Neurodegenerative Disease Treatment

The activation of NAMPT by this compound could also have implications for the treatment of neurodegenerative diseases . Since NAD+ has a pivotal role in many biological processes, including metabolism and aging, increasing its availability in the brain could help in the management or treatment of diseases like Alzheimer’s and Parkinson’s .

Metabolic Disorders

Research has suggested that targeting the NAD+ salvage pathway, where NAMPT is a key player, could be beneficial in treating metabolic disorders . This compound’s ability to activate NAMPT might be leveraged to develop therapies for conditions such as diabetes and obesity .

Aging and Longevity Studies

Given the role of NAD+ in aging, this compound’s effect on NAMPT could be significant in aging and longevity studies . By boosting NAD+ levels, it could potentially delay the onset of age-related decline in cellular function .

Inflammatory Diseases

The modulation of NAD+ levels through NAMPT activation has also been linked to inflammatory responses . Therefore, this compound might find applications in researching and developing treatments for various inflammatory diseases .

Drug Development

The compound’s interaction with NAMPT and its subsequent effect on NAD+ levels make it a valuable tool in drug development . It could be used to screen for other compounds that target the same pathway, leading to the discovery of new drugs .

Chemical Biology and Proteomics

In chemical biology and proteomics , this compound could be used as a probe to study protein interactions and functions, especially those related to NAMPT and the NAD+ salvage pathway .

Pharmacokinetics and Drug Metabolism

Lastly, the compound’s potential impact on pharmacokinetics and drug metabolism could be significant. Its interaction with various cytochrome P450 enzymes, which are vital for drug metabolism, could provide insights into how drugs are processed in the body .

properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-24-19(11-12-23-24)18-9-5-16(13-21-18)14-22-20(25)10-6-15-3-7-17(8-4-15)28(2,26)27/h3-5,7-9,11-13H,6,10,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVWQJWLCXMPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

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